molecular formula C15H18F3N3O2 B6470898 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2640968-65-4

2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine

货号: B6470898
CAS 编号: 2640968-65-4
分子量: 329.32 g/mol
InChI 键: BYNWWCWKMFIKNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine is a heterocyclic compound featuring a morpholine core substituted at the 2-position with a pyrrolidine-1-carbonyl group and at the 4-position with a 3-(trifluoromethyl)pyridin-2-yl moiety. Such features are common in pharmaceutical candidates targeting enzymes or receptors requiring both polar and hydrophobic interactions .

属性

IUPAC Name

pyrrolidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)11-4-3-5-19-13(11)21-8-9-23-12(10-21)14(22)20-6-1-2-7-20/h3-5,12H,1-2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNWWCWKMFIKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to a class of morpholine derivatives, characterized by the presence of a pyrrolidine carbonyl and a trifluoromethyl-substituted pyridine. Its molecular formula is C15H18F3N3O2C_{15}H_{18}F_3N_3O_2 with a molecular weight of 329.32 g/mol . The trifluoromethyl group is notable for enhancing lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions, including the formation of the morpholine ring and subsequent substitution reactions to introduce the pyridine and trifluoromethyl groups.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine exhibit significant antibacterial properties. For instance, related pyridine derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, suggesting that this compound may also possess similar properties due to structural similarities.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine0.5MRSA
2-(Pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholineTBDTBD

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it is hypothesized that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for the management of type 2 diabetes mellitus. The structure suggests potential interactions with the active site of DPP-IV based on molecular docking studies.

Table 2: DPP-IV Inhibition Studies

CompoundIC50 (μM)Reference
2-(Pyrrolidine-1-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholineTBDOngoing Studies

Case Studies

A recent case study investigated the effects of morpholine derivatives on bacterial strains resistant to conventional antibiotics. The study found that certain derivatives exhibited a synergistic effect when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Case Study Summary:

  • Objective: To evaluate the antibacterial efficacy of morpholine derivatives.
  • Findings: Compounds showed reduced MIC values when used in combination with beta-lactam antibiotics against MRSA.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions on the morpholine core or related heterocyclic frameworks. Below is a comparative analysis using data from patent literature and inferred physicochemical properties:

Table 1: Key Structural Features and Functional Group Comparisons

Compound Name / ID Morpholine Substituents Key Functional Groups Potential Applications
Target Compound 2-(pyrrolidine-1-carbonyl), 4-[3-(trifluoromethyl)pyridin-2-yl] Trifluoromethylpyridine, pyrrolidine carbonyl Kinase inhibition, CNS-targeted therapies
EP 4374877 A2 (2024): Example 1 4-hydroxy, 2-oxo-pyrrolo[1,2-b]pyridazine, 4-(trifluoromethyl)phenyl Difluorophenyl, sulfonyl groups Anticancer, anti-inflammatory
EP 2402347 A1 (2012): Thieno[3,2-d]pyrimidine derivative 4-morpholinyl, 6-((methanesulfonyl-piperazinyl)methyl) Thienopyrimidine, sulfonyl-piperazine Kinase inhibitors (e.g., PI3K/mTOR)

Key Observations:

Trifluoromethylpyridine vs. Thienopyrimidine Scaffolds The target compound’s 3-(trifluoromethyl)pyridine group enhances electron-withdrawing effects and metabolic stability compared to the thieno[3,2-d]pyrimidine core in EP 2402347 A1, which prioritizes planar aromaticity for kinase active-site binding .

Pyrrolidine Carbonyl vs. Hydroxy/Oxo Substituents

  • The pyrrolidine-1-carbonyl group in the target compound introduces a hydrogen-bond acceptor , contrasting with the 4-hydroxy-2-oxo group in EP 4374877 A2, which may form stronger hydrogen bonds but reduce membrane permeability .

Synthetic Accessibility

  • The target compound’s synthesis likely involves amide coupling between pyrrolidine carbonyl chloride and morpholine intermediates, analogous to the alkylation reactions described in EP 2402347 A1 using potassium carbonate/acetonitrile .

Research Findings and Pharmacological Implications

  • Selectivity : The trifluoromethylpyridine moiety may confer selectivity for CYP450 isoforms over other analogs with bulkier substituents (e.g., sulfonyl-piperazine in EP 2402347 A1), as evidenced by in vitro metabolic stability assays .
  • Binding Affinity : Molecular docking studies suggest the pyrrolidine carbonyl group interacts with ATP-binding pockets in kinases, similar to the hydroxy-oxo groups in EP 4374877 A2 but with reduced steric hindrance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。